Rufloxacin hydrochloride
Rufloxacin hydrochloride
Fluoroquinolone broad spectrum antibiotic. Selective DNA gyrase inhibitor. Inhibits B-cell differentiation. Shows more potent antimicrobial activity than Nalidixic acid. Orally active.
Rufloxacin is a fluoroquinolone antibiotic. It is active against S. aureus, E. coli, P. aeruginosa, P. morganii, K. pneumoniae, and E. cloacae in vitro (MICs = 0.78, 0.78, 12.5, 1.56, <0.39, and <0.39 μg/ml, respectively). Rufloxacin inhibits M. luteus DNA gyrase with an IC50 value of 1.5 mM and inhibits DNA synthesis in S. aureus, E. coli, P. aeruginosa, K. pneumoniae, and E. cloacae (IC50s = 0.93, 1.03, 38.8, 0.55, and 0.66 μg/ml, respectively). Rufloxacin (50 mg/kg, p.o.) reduces bacterial burden in the spleen and liver in a mouse model of systemic S. typhimurium infection.
Rufloxacin Hydrochloride inhibits human organic cation transporter 1 (hoCT1) (SLC22A1) but not hOCT2 (SLC22A2), and hOCT3 (SLC22A3) expressed in human embryonic kidney cell.
Rufloxacin HCl is a quinolone antibiotic and antibacterial. It inhibits B-cell differentiation in human mononuclear cells and acts as an inhibitor of Topo.
Rufloxacin is a fluoroquinolone antibiotic. It is active against S. aureus, E. coli, P. aeruginosa, P. morganii, K. pneumoniae, and E. cloacae in vitro (MICs = 0.78, 0.78, 12.5, 1.56, <0.39, and <0.39 μg/ml, respectively). Rufloxacin inhibits M. luteus DNA gyrase with an IC50 value of 1.5 mM and inhibits DNA synthesis in S. aureus, E. coli, P. aeruginosa, K. pneumoniae, and E. cloacae (IC50s = 0.93, 1.03, 38.8, 0.55, and 0.66 μg/ml, respectively). Rufloxacin (50 mg/kg, p.o.) reduces bacterial burden in the spleen and liver in a mouse model of systemic S. typhimurium infection.
Rufloxacin Hydrochloride inhibits human organic cation transporter 1 (hoCT1) (SLC22A1) but not hOCT2 (SLC22A2), and hOCT3 (SLC22A3) expressed in human embryonic kidney cell.
Rufloxacin HCl is a quinolone antibiotic and antibacterial. It inhibits B-cell differentiation in human mononuclear cells and acts as an inhibitor of Topo.
Brand Name:
Vulcanchem
CAS No.:
106017-08-7
VCID:
VC0542063
InChI:
InChI=1S/C17H18FN3O3S.ClH/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24;/h8-9H,2-7H2,1H3,(H,23,24);1H
SMILES:
CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F.Cl
Molecular Formula:
C17H19ClFN3O3S
Molecular Weight:
399.9 g/mol
Rufloxacin hydrochloride
CAS No.: 106017-08-7
Cat. No.: VC0542063
Molecular Formula: C17H19ClFN3O3S
Molecular Weight: 399.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Fluoroquinolone broad spectrum antibiotic. Selective DNA gyrase inhibitor. Inhibits B-cell differentiation. Shows more potent antimicrobial activity than Nalidixic acid. Orally active. Rufloxacin is a fluoroquinolone antibiotic. It is active against S. aureus, E. coli, P. aeruginosa, P. morganii, K. pneumoniae, and E. cloacae in vitro (MICs = 0.78, 0.78, 12.5, 1.56, <0.39, and <0.39 μg/ml, respectively). Rufloxacin inhibits M. luteus DNA gyrase with an IC50 value of 1.5 mM and inhibits DNA synthesis in S. aureus, E. coli, P. aeruginosa, K. pneumoniae, and E. cloacae (IC50s = 0.93, 1.03, 38.8, 0.55, and 0.66 μg/ml, respectively). Rufloxacin (50 mg/kg, p.o.) reduces bacterial burden in the spleen and liver in a mouse model of systemic S. typhimurium infection. Rufloxacin Hydrochloride inhibits human organic cation transporter 1 (hoCT1) (SLC22A1) but not hOCT2 (SLC22A2), and hOCT3 (SLC22A3) expressed in human embryonic kidney cell. Rufloxacin HCl is a quinolone antibiotic and antibacterial. It inhibits B-cell differentiation in human mononuclear cells and acts as an inhibitor of Topo. |
|---|---|
| CAS No. | 106017-08-7 |
| Molecular Formula | C17H19ClFN3O3S |
| Molecular Weight | 399.9 g/mol |
| IUPAC Name | 7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C17H18FN3O3S.ClH/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24;/h8-9H,2-7H2,1H3,(H,23,24);1H |
| Standard InChI Key | LPQOADBMXVRBNX-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F.Cl |
| Canonical SMILES | CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F.Cl |
| Appearance | A crystalline solid |
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